Isometronidazole-d4 (hydrochloride)
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H10ClN3O3 |
|---|---|
Molecular Weight |
211.64 g/mol |
IUPAC Name |
1,1,2,2-tetradeuterio-2-(2-methyl-4-nitroimidazol-1-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C6H9N3O3.ClH/c1-5-7-6(9(11)12)4-8(5)2-3-10;/h4,10H,2-3H2,1H3;1H/i2D2,3D2; |
InChI Key |
JECPEFKCSPMQKO-DAHDXRBSSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N1C=C(N=C1C)[N+](=O)[O-].Cl |
Canonical SMILES |
CC1=NC(=CN1CCO)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Contextualization Within Deuterated Analogues in Chemical and Biochemical Research
Deuterated analogues, compounds in which one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612), are of significant interest in various scientific disciplines. nih.govansto.gov.au This isotopic substitution, while seemingly minor, imparts a greater mass to the molecule without altering its fundamental chemical properties. researchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a "kinetic isotope effect." This effect can cause deuterated compounds to be metabolized more slowly than their non-deuterated counterparts. nih.gov This property is exploited in pharmaceutical research to enhance the metabolic stability and pharmacokinetic profiles of drugs. nih.govnih.govresearchgate.net
Beyond influencing metabolic rates, the distinct mass of deuterated compounds makes them ideal for use as tracers and internal standards in analytical methodologies. medchemexpress.com
Overview of Isometronidazole and Its Isotopic Variants in Fundamental Research
Precursor Synthesis and Deuterium (B1214612) Incorporation Methodologies
The synthesis of Isometronidazole-d4 begins with the construction of the core nitroimidazole scaffold, followed by the introduction of deuterium atoms at specific positions. The unlabelled precursor, Isometronidazole, is chemically known as 1-(2-hydroxyethyl)-2-methyl-4-nitroimidazole. The deuterated analogue, Isometronidazole-d4, specifically incorporates deuterium into the ethyl group attached to the imidazole (B134444) ring, resulting in the structure 1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)-2-methyl-4-nitroimidazole. lgcstandards.com
Site-Specific Deuteration Approaches
Site-specific deuteration is crucial for creating isotopically labeled compounds with deuterium atoms at precise locations. For Isometronidazole-d4, the target for deuteration is the N-hydroxyethyl side chain. A common strategy involves using a deuterated building block during the synthesis of the precursor molecule.
One plausible synthetic route involves the reaction of 2-methyl-4-nitroimidazole with a deuterated electrophile, such as 2-bromoethanol-d4. This ensures the direct and specific incorporation of the tetradeuterated ethyl group onto the imidazole nitrogen.
Key Reaction Steps:
Preparation of Deuterated Reagent: Synthesis of 2-bromoethanol-d4 or a similar deuterated two-carbon synthon.
Alkylation: Nucleophilic substitution reaction where the nitrogen of the 2-methyl-4-nitroimidazole ring attacks the deuterated reagent, displacing the leaving group (e.g., bromide) to form the N-alkylated product, Isometronidazole-d4.
This bottom-up approach provides excellent control over the location and extent of deuterium incorporation, leading to high isotopic purity.
Catalytic Deuterium Exchange Reactions
An alternative to using pre-deuterated building blocks is the direct hydrogen-deuterium (H/D) exchange on the final non-deuterated molecule or a late-stage intermediate. researchgate.net These reactions are often catalyzed by transition metals. chemrxiv.org For nitrogen-containing heterocycles like the imidazole ring in Isometronidazole, several catalytic systems have proven effective. chemrxiv.orgacs.org
Raney Nickel (RaNi) Catalysis: Raney Nickel is a versatile catalyst for H/D exchange reactions. chemrxiv.orgx-chemrx.com The process typically involves heating the substrate in a deuterium-rich solvent, such as deuterium oxide (D₂O), in the presence of the catalyst. informaticsjournals.co.in Continuous flow reaction systems can enhance the efficiency of this process, achieving high deuterium incorporation in minutes. chemrxiv.org While this method is robust, it can sometimes lead to deuteration at multiple sites, including the imidazole ring itself, which may require careful optimization to achieve the desired selectivity for the side chain. chemrxiv.orgnih.gov
Iridium-Based Catalysis: Homogeneous iridium-based catalysts are highly effective for directing C-H activation and subsequent deuteration. acs.org These reactions can be performed under relatively mild conditions and often exhibit high selectivity. The directing-group ability of the hydroxyl group on the side chain of Isometronidazole could potentially be exploited to achieve selective deuteration of the adjacent C-H bonds. The use of a deuterated solvent like methanol-d₄ in the presence of an iridium catalyst and H₂ gas can facilitate the exchange process. acs.org
| Methodology | Typical Reagents/Catalysts | Advantages | Potential Challenges |
|---|---|---|---|
| Site-Specific Synthesis | Deuterated building blocks (e.g., 2-bromoethanol-d4) | High regioselectivity; Precise control over isotopic labeling | Requires synthesis of deuterated starting materials |
| Catalytic H/D Exchange (Raney Ni) | Raney Nickel, D₂O | Uses readily available precursors; Efficient under flow conditions chemrxiv.org | Potential for lower selectivity; May require harsh conditions |
| Catalytic H/D Exchange (Iridium) | Iridium complexes, deuterated solvents (e.g., methanol-d4) acs.org | High selectivity under mild conditions; Can be directed by functional groups | Cost and availability of the catalyst |
Formation of the Hydrochloride Salt: Principles and Protocols
The conversion of the free base form of Isometronidazole-d4 into its hydrochloride salt is a common strategy in pharmaceutical development to enhance properties such as solubility and stability. nih.gov The basic nitrogen atom in the imidazole ring can be protonated by an acid to form a salt.
The general principle involves reacting the organic base with hydrochloric acid. The choice of the HCl source and solvent is critical to ensure the formation of a pure, crystalline solid. google.com
Protocols for Hydrochloride Salt Formation:
Using Anhydrous HCl: A solution of Isometronidazole-d4 free base in an anhydrous aprotic solvent (e.g., diethyl ether, dichloromethane) is treated with a solution of anhydrous HCl in a compatible solvent (e.g., HCl in ether or dioxane). nih.govstackexchange.com The hydrochloride salt, being less soluble in the nonpolar solvent, precipitates out and can be collected by filtration. google.com This method is preferred when an anhydrous salt form is desired. google.com
Using Aqueous HCl: The free base can be dissolved in a suitable solvent and treated with a stoichiometric amount of aqueous hydrochloric acid. The salt may then be isolated by evaporating the solvent or by inducing crystallization through the addition of an anti-solvent (a solvent in which the salt is insoluble). google.com However, this method can lead to lower yields if the salt has significant solubility in water and may not produce an anhydrous form. google.com
The formation of the salt is typically confirmed by analytical techniques such as NMR spectroscopy, which would show a characteristic shift in the signals of the protons near the protonated nitrogen. nih.gov
Purification and Isolation Techniques for Deuterated Chemical Entities
Achieving high chemical and isotopic purity is critical for any chemical entity intended for research or pharmaceutical use. moravek.com Purification of isotopically labeled compounds presents unique challenges, requiring methods that can separate the desired deuterated molecule from its non-deuterated and partially deuterated counterparts, as well as from other reaction impurities. moravek.com
Chromatographic Separation Methods for High Isotopic Purity
Chromatography is a cornerstone technique for the purification of isotopically labeled compounds. moravek.com High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose.
Chromatographic Isotope Effect (CIE): Deuterated compounds often exhibit slightly different retention times in chromatographic systems compared to their hydrogen-containing (protium) analogs. nih.gov This phenomenon, known as the Chromatographic Isotope Effect, arises because the C-D bond is slightly shorter and less polarizable than the C-H bond, leading to weaker interactions with the stationary phase in reversed-phase chromatography. oup.com Consequently, the deuterated compound typically elutes slightly earlier than the non-deuterated version. nih.gov While this effect can sometimes complicate analysis, it can also be exploited to achieve separation and enhance purity. oup.comacs.org
Purification Protocol: A typical purification would involve using a reversed-phase HPLC system with a C18 column. The crude Isometronidazole-d4 is dissolved in a suitable solvent and injected into the system. A gradient elution method, often using a mixture of water and acetonitrile or methanol, is employed to separate the components. Fractions are collected and analyzed (e.g., by LC-MS) to identify those containing the pure deuterated product.
| Technique | Stationary Phase Example | Principle of Separation | Application for Isometronidazole-d4 |
|---|---|---|---|
| Reversed-Phase HPLC | C18 Silica | Separation based on hydrophobicity; exploits the subtle polarity difference between C-H and C-D bonds oup.com | Primary method for separating Isometronidazole-d4 from non-deuterated impurities |
| Normal-Phase HPLC | Silica | Separation based on polarity | An alternative method where analyte-stationary phase interactions can be modulated oup.com |
| Gas Chromatography (GC) | Various capillary columns | Separation of volatile compounds based on boiling point and polarity | May be used for analyzing volatile precursors or derivatives |
Crystallization and Recrystallization of Deuterated Analogs
Crystallization is a powerful technique for the final purification of solid compounds, allowing for the formation of a highly ordered crystal lattice that excludes impurities. nih.gov For deuterated compounds, crystallization also serves to isolate a specific, stable crystalline form, which is crucial for consistency in pharmaceutical applications. google.com
The process of crystallization involves dissolving the purified Isometronidazole-d4 hydrochloride in a suitable solvent at an elevated temperature to create a supersaturated solution, followed by controlled cooling to allow for the slow formation of crystals. nih.gov Recrystallization, where this process is repeated, can further enhance purity.
Deuterium substitution can sometimes influence crystallization behavior, including the melting point and crystal packing, due to subtle changes in intermolecular forces like hydrogen bonding. osti.gov Therefore, screening for the optimal crystallization solvent and conditions is an important step in the development of a deuterated compound. google.com The resulting crystalline solid is then characterized by methods such as X-ray powder diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm its form and purity. google.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isotopic Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure and the confirmation of isotopic labeling. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information on the hydrogen atoms within a molecule. In the case of Isometronidazole-d4 (hydrochloride), the ¹H NMR spectrum is expected to be significantly different from that of the unlabeled compound, particularly in the region corresponding to the hydroxyethyl (B10761427) side chain.
Based on data for the parent compound, Metronidazole, the key proton signals are observed for the methyl group, the two methylene (B1212753) groups of the hydroxyethyl chain, and the lone proton on the imidazole ring. chemicalbook.comhmdb.canih.gov In Isometronidazole-d4 (hydrochloride), where the four hydrogens on the ethyl group are replaced by deuterium, the corresponding signals in the ¹H NMR spectrum would be absent. This absence is the primary confirmation of successful deuteration.
The expected ¹H NMR signals for Isometronidazole-d4 (hydrochloride) would be:
A singlet corresponding to the methyl group (C-CH₃) on the imidazole ring.
A singlet for the proton on the imidazole ring (C-H).
The characteristic triplet signals for the -CH₂-CH₂-OH group in the unlabeled compound would not be present. hmdb.caresearchgate.net The disappearance of these signals provides definitive evidence of the d4-labeling on the ethyl side chain.
Table 1: Predicted ¹H NMR Chemical Shifts for Isometronidazole-d4 (hydrochloride) vs. Metronidazole
| Functional Group | Metronidazole Predicted Chemical Shift (ppm) | Isometronidazole-d4 (hydrochloride) Expected Chemical Shift (ppm) | Multiplicity |
| Imidazole-H | ~8.0 | ~8.0 | Singlet |
| N-CH₂- | ~4.4 | Absent | - |
| -CH₂-OH | ~3.8 | Absent | - |
| Imidazole-CH₃ | ~2.5 | ~2.5 | Singlet |
Note: Data for Metronidazole is derived from various sources and serves as a reference for prediction. hmdb.cahmdb.ca
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization
¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom in Isometronidazole-d4 (hydrochloride) will produce a distinct signal. The chemical shifts are influenced by the electronic environment of each carbon.
The primary difference in the ¹³C NMR spectrum between the labeled and unlabeled compound arises from the coupling between carbon and deuterium. The carbons of the deuterated ethyl group (CD₂-CD₂-OH) will exhibit multiplets due to ¹³C-²H coupling, and their signals may be slightly shifted upfield compared to the corresponding signals in the unlabeled compound. This phenomenon is known as an isotopic effect. The signals for the imidazole ring and methyl group carbons are expected to remain largely unchanged.
Table 2: Predicted ¹³C NMR Chemical Shifts for Isometronidazole-d4 (hydrochloride)
| Carbon Atom | Expected Chemical Shift (ppm) | Expected Multiplicity |
| C=N (Imidazole) | ~152 | Singlet |
| C-NO₂ (Imidazole) | ~140 | Singlet |
| C-H (Imidazole) | ~125 | Singlet |
| N-CD₂- | ~50 | Multiplet (due to C-D coupling) |
| -CD₂-OH | ~60 | Multiplet (due to C-D coupling) |
| Imidazole-CH₃ | ~14 | Singlet |
Note: Chemical shifts are estimations based on Metronidazole data and known isotopic effects. researchgate.net
Deuterium Nuclear Magnetic Resonance (²H NMR) for Labeling Localization
²H NMR (or Deuterium NMR) is a direct method to observe the deuterium nuclei incorporated into the molecule. This technique is highly specific and provides unambiguous confirmation of the location of the deuterium labels. For Isometronidazole-d4 (hydrochloride), the ²H NMR spectrum is expected to show two signals, corresponding to the two distinct deuterated methylene groups (-CD₂- and -CD₂-OH) on the ethyl side chain. The presence of these signals confirms the successful incorporation and specific location of the four deuterium atoms, validating the identity of the compound as Isometronidazole-d4.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Connectivity Mapping
Two-dimensional (2D) NMR techniques are powerful tools for elucidating the complete structural connectivity of a molecule.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com In a hypothetical partially deuterated sample, COSY could show correlations between any remaining protons on the ethyl chain. However, for a fully deuterated ethyl chain in Isometronidazole-d4, no cross-peaks would be expected for the side chain, confirming the absence of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment maps direct one-bond correlations between protons and the carbons they are attached to. sdsu.eduyoutube.com For Isometronidazole-d4 (hydrochloride), an HSQC spectrum would show a correlation between the imidazole ring proton and its corresponding carbon, and between the methyl protons and the methyl carbon. Crucially, there would be no correlations in the region corresponding to the N-CH₂-CH₂-OH side chain, providing further strong evidence for the d4-labeling. youtube.com
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Studies
Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS is critical for confirming the elemental composition of Isometronidazole-d4 (hydrochloride). The molecular weight of the deuterated compound is expected to be 4 atomic mass units higher than its non-deuterated counterpart due to the replacement of four ¹H atoms (atomic mass ≈ 1.0078 u) with four ²H atoms (atomic mass ≈ 2.0141 u).
The parent compound, Metronidazole, has a molecular formula of C₆H₉N₃O₃ and a monoisotopic mass of approximately 171.0644 g/mol . nist.gov The deuterated analogue, Isometronidazole-d4 (C₆H₅D₄N₃O₃), would therefore have an expected monoisotopic mass of approximately 175.0895 g/mol .
In HRMS analysis, the protonated molecule [M+H]⁺ is typically observed. The high mass accuracy of the measurement allows for the confident confirmation of the elemental formula, distinguishing it from other compounds with a similar nominal mass.
Table 3: Comparison of Molecular Masses
| Compound | Molecular Formula | Monoisotopic Mass (u) | Expected [M+H]⁺ (m/z) |
| Metronidazole | C₆H₉N₃O₃ | 171.0644 | 172.0717 |
| Isometronidazole-d4 | C₆H₅D₄N₃O₃ | 175.0895 | 176.0968 |
Note: Values are calculated based on exact isotopic masses. Observed m/z values in MS can vary slightly based on instrumentation. massbank.eu
The fragmentation pattern in MS/MS studies also provides structural information. For Metronidazole, common fragmentation pathways include the loss of the hydroxyethyl group and the nitro group. researchgate.netresearchgate.net For Isometronidazole-d4, the corresponding fragment ions would show a mass shift of +4 amu if the deuterated side chain is retained, or a neutral loss that is 4 amu heavier if the side chain is fragmented off. This predictable shift in fragment masses provides further validation of the isotopic labeling.
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure and fragmentation pathways of molecules. In the case of Isometronidazole-d4 (hydrochloride), MS/MS analysis provides detailed insights into its molecular structure by breaking the molecule into smaller, charged fragments and analyzing their mass-to-charge ratios.
The fragmentation of Isometronidazole-d4 typically begins with the protonated molecule, [M+H]+. A common fragmentation pathway involves the cleavage of the side chain attached to the imidazole ring. A significant fragmentation event observed is the neutral loss of a deuterated hydroxyethyl group (C2D4HO). Another prominent fragmentation pathway can involve the loss of the nitro group (NO2) from the imidazole ring, which is a characteristic fragmentation for nitroimidazole compounds. The presence of deuterium atoms on the ethyl group leads to specific mass shifts in the resulting fragment ions compared to its non-deuterated analog, metronidazole. These shifts confirm the location of the deuterium labels.
The precise fragmentation pattern can be influenced by the collision energy used in the MS/MS experiment. By systematically varying the collision energy, a detailed map of the fragmentation cascade can be constructed, providing a high degree of confidence in the structural elucidation of Isometronidazole-d4.
Table 1: Representative MS/MS Fragmentation Data for Isometronidazole-d4 (hydrochloride)
| Parent Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| 176.1 | 128.1 | C2D4HO |
| 176.1 | 130.1 | NO2 |
| 176.1 | 112.1 | C2D4HO + H2O |
Note: The m/z values are representative and can vary slightly depending on the instrument and experimental conditions.
Quantitative Isotope Ratio Mass Spectrometry Applications
Isotope Ratio Mass Spectrometry (IRMS) is a specialized mass spectrometry technique that measures the relative abundance of isotopes in a given sample. While traditionally used for stable isotopes like 13C/12C or 15N/14N, the principles can be extended to isotopically labeled compounds like Isometronidazole-d4.
In a quantitative context, Isometronidazole-d4 (hydrochloride) serves as an excellent internal standard for the quantification of its non-deuterated counterpart, metronidazole, in complex biological matrices. The key advantage of using a deuterated standard is that it co-elutes with the analyte in chromatographic separations and exhibits similar ionization efficiency in the mass spectrometer. However, it is distinguishable by its higher mass.
The process involves adding a known amount of Isometronidazole-d4 to a sample containing an unknown amount of metronidazole. The ratio of the mass spectrometric signal of the analyte (metronidazole) to the internal standard (Isometronidazole-d4) is then measured. This ratio is used to calculate the concentration of metronidazole in the original sample by comparing it to a calibration curve constructed with known concentrations of the analyte and a fixed concentration of the internal standard. This method, known as isotope dilution mass spectrometry, is considered a gold standard for quantitative analysis due to its high precision and accuracy.
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group and Isotopic Effects Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound. These techniques are sensitive to changes in bond vibrations and are therefore well-suited for studying the effects of isotopic substitution.
Analysis of Deuterium-Induced Shifts in Vibrational Frequencies
The substitution of hydrogen atoms with deuterium atoms in Isometronidazole-d4 leads to predictable shifts in the vibrational frequencies of the C-D bonds compared to the C-H bonds in metronidazole. According to the principles of vibrational spectroscopy, the frequency of a bond vibration is inversely proportional to the square root of the reduced mass of the atoms involved. Since deuterium is approximately twice as heavy as hydrogen, the C-D stretching and bending vibrations will occur at lower frequencies (wavenumbers) than the corresponding C-H vibrations.
These isotopic shifts are most pronounced for the vibrations directly involving the deuterium atoms, namely the stretching and bending modes of the deuterated ethyl group. For instance, the C-H stretching vibrations typically observed in the 2800-3000 cm-1 region of the IR and Raman spectra will be shifted to approximately 2100-2250 cm-1 for the C-D stretches. Similarly, C-H bending vibrations will also show a downward shift in frequency upon deuteration. These predictable shifts provide a clear spectral signature confirming the successful incorporation and location of the deuterium atoms within the molecule.
Table 2: Comparison of Predicted Vibrational Frequencies for Key Functional Groups in Metronidazole and Isometronidazole-d4
| Functional Group Vibration | Metronidazole (cm-1) | Isometronidazole-d4 (cm-1) |
| C-H Stretch (ethyl) | ~2950 | N/A |
| C-D Stretch (ethyl-d4) | N/A | ~2200 |
| O-H Stretch | ~3200-3500 | ~3200-3500 |
| C=C, C=N Stretch (imidazole) | ~1400-1600 | ~1400-1600 |
| NO2 Stretch | ~1350, ~1520 | ~1350, ~1520 |
Note: These are approximate frequency ranges and can be influenced by the molecular environment and physical state of the sample.
Conformational Studies via Vibrational Signatures
Vibrational spectroscopy is also a valuable tool for studying the conformational isomers (conformers) of molecules. Different spatial arrangements of atoms can give rise to distinct vibrational spectra. The rotational freedom around the single bonds, such as the bond connecting the hydroxyethyl side chain to the imidazole ring, can lead to different stable conformations.
Each conformer will have a unique set of vibrational modes and their corresponding frequencies. By carefully analyzing the IR and Raman spectra, it may be possible to identify the presence of multiple conformers in a sample. For instance, certain vibrational bands may appear as doublets or have shoulders, indicating the presence of more than one conformation. Computational modeling, such as Density Functional Theory (DFT) calculations, can be used in conjunction with experimental spectra to predict the vibrational frequencies of different possible conformers and help in the assignment of the observed spectral features. This combined approach allows for a detailed understanding of the conformational landscape of Isometronidazole-d4.
Chromatographic Techniques for Purity Assessment and Isomeric Separation
Chromatography is an essential technique for separating, identifying, and purifying the components of a mixture. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of pharmaceutical compounds like Isometronidazole-d4 (hydrochloride).
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Retention Behavior
HPLC is a cornerstone technique for assessing the chemical purity of Isometronidazole-d4 (hydrochloride). The method separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For a purity assessment, a sample of Isometronidazole-d4 is injected into the HPLC system, and the detector response is monitored over time. A pure sample will ideally show a single, sharp peak at a characteristic retention time. The presence of other peaks indicates the presence of impurities. The area of each peak is proportional to the concentration of the corresponding compound, allowing for the quantitative determination of purity.
The retention behavior of Isometronidazole-d4 is influenced by several factors, including the composition of the mobile phase (e.g., the ratio of organic solvent to water), the pH of the mobile phase, the type of stationary phase (e.g., C18, C8), and the column temperature. By systematically varying these parameters, a robust and reproducible HPLC method can be developed for the routine analysis of Isometronidazole-d4. The retention time, under a specific set of conditions, is a key identifier for the compound.
Table 3: Typical HPLC Parameters for the Analysis of Isometronidazole-d4 (hydrochloride)
| Parameter | Value/Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 320 nm |
| Column Temperature | 25 °C |
| Retention Time | ~4.5 min (representative) |
Note: These parameters are illustrative and may require optimization for specific applications and instrumentation.
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. However, direct GC analysis of polar compounds like Isometronidazole-d4 (hydrochloride) can be challenging due to their low volatility and potential for thermal degradation in the GC inlet and column. To overcome these limitations, derivatization is employed to convert the analyte into a more volatile and thermally stable form. This section focuses on the use of GC for the analysis of volatile derivatives of Isometronidazole-d4 (hydrochloride).
Derivatization chemically modifies the analyte to enhance its GC-amenable properties. researchgate.netresearch-solution.com For compounds containing active hydrogen atoms, such as the hydroxyl group in Isometronidazole-d4, silylation is a widely used and effective derivatization technique. sigmaaldrich.comnih.gov This process replaces the active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) group, thereby increasing the molecule's volatility and reducing its polarity. sigmaaldrich.com
The most common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.comnih.gov The derivatization reaction for Isometronidazole-d4 would proceed by reacting the hydroxyl group with the silylating agent to form the corresponding TMS ether. This derivative is significantly more volatile and less prone to adsorption on the GC column, leading to improved peak shape and sensitivity. nih.gov
The analysis of the resulting TMS-derivatized Isometronidazole-d4 is typically performed using a GC system coupled to a mass spectrometer (GC-MS). This combination allows for both the chromatographic separation of the derivative and its subsequent identification and quantification based on its mass spectrum.
Detailed Research Findings
While specific experimental studies on the GC analysis of derivatized Isometronidazole-d4 (hydrochloride) are not extensively documented in publicly available literature, the methodology can be confidently inferred from studies on its non-deuterated analogue, metronidazole. Research has demonstrated the successful analysis of metronidazole in biological matrices by converting it to its trimethylsilyl derivative and analyzing it by gas-liquid chromatography (GLC) with flame-ionization detection. weber.hu
For Isometronidazole-d4-TMS, a GC-MS system would provide detailed structural information. The electron ionization (EI) mass spectrum of the derivatized molecule would be expected to show a characteristic molecular ion peak and several fragment ions. The presence of the four deuterium atoms in the Isometronidazole-d4 molecule would result in a 4 mass unit increase in the molecular weight of the derivative and its fragments containing the deuterated portion of the molecule compared to the non-deuterated analogue.
The chromatographic conditions for the analysis would be optimized to achieve good separation and peak resolution. A typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature would be programmed to start at a lower temperature and ramp up to a higher temperature to ensure the efficient elution of the derivatized analyte.
Below are projected data tables for the GC-MS analysis of TMS-derivatized Isometronidazole-d4, based on established methods for similar compounds and theoretical calculations.
Table 1: Projected GC-MS Parameters for the Analysis of Isometronidazole-d4-TMS Derivative
| Parameter | Value/Description |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp: 100 °C (hold 1 min), Ramp: 25 °C/min to 320 °C (hold 1 min) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Derivatization Reagent | BSTFA + 1% TMCS |
| Derivatization Conditions | 70 °C for 30 minutes |
| Mass Spectrometer | Quadrupole or Ion Trap |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-550 |
| MSD Transfer Line Temp | 280 °C |
Table 2: Predicted Retention Time and Key Mass Spectral Data for Isometronidazole-d4-TMS Derivative
| Compound | Predicted Retention Time (min) | Predicted Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Isometronidazole-d4-TMS | ~12.5 | 247 | 232, 158, 114, 86 |
Applications of Isometronidazole D4 Hydrochloride in Mechanistic and Quantitative Research
Development of Robust Quantitative Analytical Methodologies in Complex Matrices
The precision and reliability of quantitative analysis are paramount in analytical chemistry. Deuterated compounds, such as Isometronidazole-d4, are instrumental in achieving the necessary accuracy, particularly in complex biological samples where other substances can interfere with measurements. clearsynth.com
Function as an Internal Standard in Isotope Dilution Mass Spectrometry
Isometronidazole-d4 (hydrochloride) is ideally suited to function as an internal standard (IS) in isotope dilution mass spectrometry (IDMS). clearsynth.com IDMS is a powerful quantitative technique that relies on the addition of a known quantity of an isotopically labeled version of the analyte to a sample. Because the deuterated standard is chemically identical to the analyte of interest (the non-labeled Isometronidazole), it behaves similarly during sample extraction, cleanup, and ionization in the mass spectrometer. scispace.comtandfonline.com
The key advantage is that the mass spectrometer can easily distinguish between the analyte and the deuterated internal standard due to their mass difference. clearsynth.comamericanlaboratory.com For quantitative analysis, the concentration of the target compound is determined by comparing its instrumental response to that of the known amount of the internal standard. clearsynth.com This approach, widely used in bioanalytical, clinical, and forensic studies, allows for highly precise and accurate measurements. reddit.com The mass difference between the analyte and its stable isotope-labeled internal standard should ideally be at least 3 Daltons to prevent interference from naturally occurring isotopes of the analyte. tandfonline.com
Strategies for Compensating Matrix Effects and Enhancing Analytical Precision
A significant challenge in quantitative analysis, especially with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the "matrix effect". tandfonline.commyadlm.org This phenomenon occurs when co-eluting molecules from the sample matrix (e.g., plasma, wastewater) interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. tandfonline.comchromatographyonline.com This interference can compromise the accuracy and reproducibility of the results. tandfonline.comnih.gov
The use of a stable isotope-labeled internal standard like Isometronidazole-d4 is the most recognized technique to correct for these matrix effects. clearsynth.comchromatographyonline.com Since the internal standard and the analyte have nearly identical chemical properties, they are affected by matrix interferences in a similar manner. scispace.com Any signal suppression or enhancement experienced by the analyte will also be experienced by the internal standard. By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively canceled out, leading to a more accurate and precise quantification. clearsynth.com This compensation is crucial when analyzing complex samples like municipal wastewater, where matrix effects can lead to significant overestimation of analyte concentrations if not corrected. nih.gov
However, it is important to note that even deuterated standards may not always perfectly correct for matrix effects, especially if there are slight differences in retention time between the analyte and the standard in regions of changing ion suppression. myadlm.org
Method Validation Criteria for Deuterated Standards in Analytical Chemistry
For an analytical method using a deuterated standard to be considered reliable, it must undergo rigorous validation according to established guidelines. nih.gov The validation process ensures the method is robust and fit for its intended purpose. clearsynth.com Key validation parameters are assessed to confirm the performance of the internal standard.
A crucial aspect of validation is the investigation of matrix effects. myadlm.org This often involves preparing calibration standards and quality control samples in the same matrix as the unknown samples to ensure the internal standard effectively mirrors the analyte's behavior. reddit.com An ion suppression study is also recommended to characterize the extent of the matrix effect and to verify that the deuterated standard adequately corrects for it. reddit.com While stable isotope-labeled internal standards are preferred, their use requires careful evaluation during method development to avoid potential issues, such as interference from naturally occurring isotopes of the analyte, which could affect assay linearity. scispace.comnih.gov
Table 1: Key Validation Parameters for Methods Using Deuterated Internal Standards
| Validation Parameter | Description | Rationale for Deuterated Standards |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Ensures that the ratio of analyte to internal standard is consistent across the quantification range. nih.gov |
| Accuracy | The closeness of the measured value to the true value. | The deuterated standard corrects for systematic errors from sample processing and matrix effects, improving accuracy. clearsynth.com |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | The internal standard minimizes variability introduced during sample preparation and analysis, enhancing precision. clearsynth.com |
| Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | The mass difference ensures the analyte and standard are distinguished from each other and from interfering matrix components. americanlaboratory.com |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The deuterated standard should co-elute and experience the same ionization suppression or enhancement as the analyte, thus correcting for the effect. tandfonline.commyadlm.org |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | The internal standard helps to correct for analyte losses during sample preparation. scispace.com |
This table is a generalized representation of method validation criteria.
Investigation of Biochemical Transformation Pathways in In Vitro and Model Systems
Deuterium (B1214612) labeling is a powerful tool not only for quantification but also for elucidating the complex biochemical pathways of drug molecules. medchemexpress.com By replacing hydrogen atoms with deuterium, researchers can "tag" and trace compounds as they are metabolized.
Tracing of Molecular Fate through Deuterium Labeling
Deuterium Metabolic Imaging (DMI) is an emerging technique that uses deuterium-labeled substrates to visualize and track metabolic processes in living tissue. escholarship.orgfrontiersin.org By administering a deuterated compound like Isometronidazole-d4, researchers can follow its metabolic fate. escholarship.org The low natural abundance of deuterium means there is minimal background signal, allowing for clear detection of the labeled compound and its metabolic products. escholarship.org
This approach enables the dynamic tracking of a molecule through various metabolic pathways. frontiersin.org For instance, studies using deuterated acetate (B1210297) have successfully traced its breakdown through the tricarboxylic acid (TCA) cycle in the liver, identifying downstream metabolites like glutamine and glutamate. nih.govresearchgate.net This ability to trace substrate flux provides deep insights into the biochemical changes associated with different physiological or disease states. nih.gov While specific DMI studies on Isometronidazole-d4 are not detailed in the provided results, the principles of the technique demonstrate its potential for tracing the metabolic journey of the nitroimidazole ring.
Studies on Kinetic Isotope Effects (KIE) in Chemical and Enzymatic Reactions
The substitution of hydrogen with its heavier isotope, deuterium, at specific molecular positions in Isometronidazole-d4 (hydrochloride) serves as a powerful tool in mechanistic and quantitative research. This isotopic labeling allows for the investigation of kinetic isotope effects (KIE), providing deep insights into reaction mechanisms.
Assessment of Bond Strength Alterations Due to Deuterium Substitution
The replacement of protium (B1232500) with deuterium results in a C-D bond that is stronger and vibrates at a lower frequency than a C-H bond. This difference in bond energy is the foundation of the KIE. In studies involving Isometronidazole-d4 (hydrochloride), this principle is applied to assess how the strength of the C-H/C-D bond changes as the molecule approaches the transition state of a reaction. The magnitude of the observed KIE can provide quantitative data on the extent of bond weakening in the transition state. A larger KIE suggests a more significant weakening of the bond in the rate-limiting step, offering a more detailed picture of the energetic landscape of the reaction.
Exploration of Molecular Interactions and Structural Dynamics
The isotopic labeling in Isometronidazole-d4 (hydrochloride) also facilitates detailed studies of its three-dimensional structure and its interactions with biological targets. These investigations are crucial for understanding its mode of action at a molecular level.
Conformational Analysis in Solution via Isotopic Probing
The precise location of deuterium atoms in Isometronidazole-d4 (hydrochloride) can be exploited in advanced analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. Deuterium has a different magnetic moment than hydrogen, and its substitution can simplify complex proton NMR spectra. This simplification allows for a more straightforward analysis of the coupling constants between remaining protons, which are highly dependent on the dihedral angles between them. This data enables researchers to determine the preferred conformation or three-dimensional shape of the molecule in solution. Understanding the solution-state conformation is critical as it often represents the biologically active form of the molecule.
Computational and Theoretical Investigations of Isometronidazole D4 Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of Isometronidazole-d4. pmf.unsa.baresearchgate.net These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to its chemical behavior.
The electronic properties of a molecule, such as its reactivity and stability, are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pmf.unsa.ba The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. pmf.unsa.ba A smaller energy gap generally implies higher reactivity. pmf.unsa.ba
For Isometronidazole-d4, DFT calculations can be used to model the electron distribution and the energies of the frontier orbitals. The introduction of four deuterium (B1214612) atoms in place of hydrogen atoms on the ethyl group is expected to have a subtle but discernible effect on the electronic structure. While deuterium and protium (B1232500) have the same electronic configuration, the difference in mass can lead to slight changes in bond lengths and vibrational frequencies, which in turn can perturb the molecular orbitals.
Global reactivity descriptors, derived from the energies of the HOMO and LUMO, can be calculated to quantify the reactivity of Isometronidazole-d4. These descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. pmf.unsa.ba
Electronic Chemical Potential (μ): Indicates the escaping tendency of electrons from an equilibrium system. pmf.unsa.ba
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. pmf.unsa.ba
By calculating these parameters, a theoretical assessment of the reactivity of Isometronidazole-d4 can be made, providing a basis for understanding its interactions with biological targets and its metabolic pathways.
Table 1: Hypothetical Global Reactivity Descriptors for Isometronidazole-d4 (hydrochloride) Calculated using DFT
| Descriptor | Symbol | Hypothetical Value | Significance |
| HOMO Energy | EHOMO | -6.5 eV | Electron-donating capacity |
| LUMO Energy | ELUMO | -1.2 eV | Electron-accepting capacity |
| Energy Gap | ΔE | 5.3 eV | Chemical reactivity and stability |
| Chemical Hardness | η | 2.65 eV | Resistance to charge transfer |
| Electronic Chemical Potential | μ | -3.85 eV | Electron escaping tendency |
| Electrophilicity Index | ω | 2.80 eV | Propensity to accept electrons |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.
Molecular Dynamics Simulations for Conformational Sampling and Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of molecules and their interactions with other species, such as proteins or solvent molecules. mdpi.comarxiv.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of the molecule's movements over time. arxiv.org This allows for the sampling of different conformations and the study of dynamic processes that are often inaccessible to experimental techniques. arxiv.org
For Isometronidazole-d4, MD simulations can be employed to investigate its conformational flexibility. The molecule possesses several rotatable bonds, particularly in the side chain attached to the imidazole (B134444) ring. The various conformations that the molecule can adopt are crucial for its ability to bind to its biological targets. mdpi.com MD simulations can identify the most stable conformations and the energy barriers between them. youtube.com
Furthermore, MD simulations can be used to model the interactions of Isometronidazole-d4 with its target proteins. By placing the molecule in the active site of a protein, the simulation can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding. ajchem-a.com This information is invaluable for understanding the mechanism of action and for the design of more potent analogs. The use of coarse-grained MD simulations can also be applied to study the solubilization of the drug in complex environments like intestinal fluids. researchgate.net
The substitution of hydrogen with deuterium in Isometronidazole-d4 is not expected to significantly alter its conformational preferences, as the steric requirements of deuterium and protium are nearly identical. nih.gov However, the increased mass of deuterium can subtly influence the vibrational modes of the molecule, which may have a minor effect on its dynamic behavior.
Table 2: Potential Applications of Molecular Dynamics Simulations for Isometronidazole-d4 (hydrochloride)
| Application | Description | Insights Gained |
| Conformational Analysis | Exploration of the accessible conformations of the molecule in different environments (e.g., water, lipid bilayer). | Identification of low-energy conformers, rotational barriers, and the influence of the solvent on molecular shape. |
| Protein-Ligand Docking | Simulation of the binding of Isometronidazole-d4 to its target protein. | Elucidation of the binding mode, key interacting residues, and the stability of the protein-ligand complex. |
| Solvation Studies | Investigation of the interactions between Isometronidazole-d4 and solvent molecules. | Determination of the solvation free energy and the structure of the solvation shell. |
| Membrane Permeation | Modeling the passage of Isometronidazole-d4 across a lipid bilayer. | Understanding the mechanism of cell entry and the factors that influence membrane permeability. |
Prediction of Spectroscopic Parameters and Fragmentation Patterns
Computational methods can be used to predict various spectroscopic parameters for Isometronidazole-d4, which can aid in its characterization and identification. hwb.gov.in These predictions are particularly useful for interpreting experimental spectra and for distinguishing between different isomers or isotopologues.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts and coupling constants in NMR spectra are highly sensitive to the local electronic environment of the nuclei. youtube.comyoutube.com Computational tools can predict the ¹H and ¹³C NMR spectra of Isometronidazole-d4. youtube.comnih.gov The presence of four deuterium atoms in the ethyl group will lead to significant changes in the ¹H NMR spectrum compared to the unlabeled compound. The signals corresponding to the deuterated positions will be absent, and the multiplicity of adjacent proton signals will be altered due to the smaller coupling between deuterium and protons.
Mass Spectrometry (MS): Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a molecule. libretexts.orgyoutube.com The introduction of four deuterium atoms in Isometronidazole-d4 will result in a molecular ion peak that is four mass units higher than that of the unlabeled compound. Computational methods can be used to predict the fragmentation pathways of the molecule under mass spectrometric conditions. miamioh.eduyoutube.com The presence of the deuterium label can be used to trace the fragmentation of the ethyl group, providing valuable information for structural elucidation. nih.gov The relative stability of different fragments can be calculated to predict the most abundant peaks in the mass spectrum. libretexts.org
Table 3: Predicted Spectroscopic Features of Isometronidazole-d4 (hydrochloride)
| Spectroscopic Technique | Predicted Feature | Influence of Deuterium Labeling |
| ¹H NMR | Absence of signals for the deuterated ethyl group protons. | Simplification of the spectrum and altered splitting patterns of neighboring protons. |
| ¹³C NMR | Signals for the deuterated carbons will be triplets (due to coupling with deuterium) and may have slightly different chemical shifts. | Provides direct evidence of the location of deuterium labeling. |
| Mass Spectrometry | Molecular ion peak (M+) at m/z corresponding to the deuterated compound. | A shift of +4 Da compared to the unlabeled compound. |
| Mass Spectrometry | Altered fragmentation pattern, with fragments containing the deuterium label showing a corresponding mass shift. | Allows for the elucidation of fragmentation pathways involving the ethyl group. |
Modeling of Isotope Effects on Reaction Kinetics and Thermodynamics
The substitution of hydrogen with deuterium can have a significant impact on the rates and equilibria of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond, which means that more energy is required to break a C-D bond. researchgate.net This can lead to a slower rate for reactions that involve the cleavage of a C-D bond in the rate-determining step. wikipedia.org
For Isometronidazole-d4, the deuterium atoms are located on the ethyl group. If the metabolism of Isometronidazole involves the oxidation of this group, then a significant KIE is expected. nih.gov Computational models can be used to predict the magnitude of the KIE for different metabolic pathways. rsc.org This involves calculating the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated compounds.
The KIE can be a valuable tool for elucidating reaction mechanisms and for designing drugs with improved pharmacokinetic properties. nih.govacs.org By slowing down the rate of metabolism, deuterium substitution can lead to increased drug exposure and a longer half-life. nih.gov
Thermodynamic isotope effects can also be modeled to understand the influence of deuterium substitution on the equilibrium constants of reactions. These effects are generally smaller than kinetic isotope effects but can still be significant.
Table 4: Theoretical Kinetic Isotope Effects (KIE) for a Hypothetical Metabolic Oxidation of the Ethyl Group of Isometronidazole-d4
| Parameter | Description | Predicted Value (kH/kD) | Implication |
| Primary KIE | Isotope effect for a reaction where the C-D bond is broken in the rate-determining step. | 2-7 | Significant slowing of the reaction rate. |
| Secondary KIE | Isotope effect for a reaction where the C-D bond is not broken but is located near the reaction center. | 0.8-1.5 | Smaller effect on the reaction rate, can be normal or inverse. |
Note: The values in this table are theoretical and represent the range of KIEs that could be expected for different reaction mechanisms.
Broader Scientific Impact and Future Perspectives in Deuterated Compound Research
Advancements in Deuterium (B1214612) Labeling Technologies and Strategies
The synthesis of deuterated compounds has been revolutionized by a variety of advanced labeling technologies. researchgate.net These methods offer precise control over the placement of deuterium atoms within a molecule, a critical factor for their effective use.
One of the most powerful techniques is hydrogen isotope exchange (HIE) , which allows for the direct replacement of hydrogen with deuterium on a target molecule or a late-stage synthetic intermediate. hwb.gov.in This process is often facilitated by transition-metal catalysts, with iridium-based catalysts being particularly effective for ortho-directed HIE reactions under mild conditions. researchgate.netacs.org
Other emerging strategies include:
Photoredox-catalyzed deuteration , which uses light to drive the deuterium labeling process. nih.gov
Reductive and dehalogenative deuteration , which provide alternative pathways for introducing deuterium. researchgate.netnih.gov
Synthesis from deuterated precursors , where molecules are built from the ground up using starting materials that already contain deuterium. simsonpharma.com
Enzymatic synthesis , which leverages the specificity of enzymes to achieve highly selective deuteration. simsonpharma.com
These evolving methods make the synthesis of complex deuterated molecules more efficient and accessible, paving the way for their broader application in research.
Emerging Analytical Techniques for Enhanced Isotope Tracing and Detection
The ability to accurately detect and quantify deuterated compounds is crucial for their use in research. Modern analytical techniques provide unprecedented sensitivity and resolution for isotope tracing studies.
Mass spectrometry (MS) is a cornerstone of deuterated compound analysis, with high-resolution mass spectrometry (HR-MS) being particularly valuable for determining the isotopic enrichment and structural integrity of labeled compounds. nih.govrsc.org Coupled with separation techniques like liquid chromatography (LC-MS), it allows for the precise quantification of drugs and their metabolites in complex biological samples. hwb.gov.inspringernature.com Isotope ratio mass spectrometry is another powerful tool for detecting changes in natural isotope distributions. youtube.com
Nuclear Magnetic Resonance (NMR) spectroscopy is another essential technique. It not only confirms the position of deuterium atoms within a molecule but also provides insights into the relative isotopic purity. hwb.gov.inrsc.org Deuterated solvents are also routinely used in NMR to reduce interference from hydrogen, thereby enhancing the clarity and precision of the analysis of other compounds. clearsynth.com
These advanced analytical methods are fundamental to metabolic tracing, a technique that tracks the journey of isotopically labeled molecules through metabolic pathways, providing dynamic insights into biological systems. bitesizebio.com
Integration of Deuterated Probes in Multi-Omics Research Paradigms
Deuterated compounds are increasingly being integrated into multi-omics research, which involves the comprehensive analysis of various biological molecules to understand complex biological systems.
In metabolomics , stable isotope tracers like deuterated compounds are used to map metabolic pathways and quantify the flow of metabolites. nih.gov This approach, known as metabolic tracing or fluxomics, provides a dynamic view of cellular metabolism that is not achievable with traditional metabolomics, which only offers a static snapshot. nih.govbitesizebio.com By tracking the fate of deuterated nutrients, researchers can identify how metabolic pathways are altered in disease states, such as cancer. nih.gov
Deuterated probes are also finding applications in proteomics . For instance, in activity-based proteome profiling (ABPP), these probes can be used to study the function of enzymes and other proteins within their native environment. acs.org The integration of deuterated compounds in these system-wide analyses allows for a more holistic understanding of biological processes and disease mechanisms.
Potential for Novel Deuterated Analogs in Fundamental Chemical and Biological Discoveries
The strategic replacement of hydrogen with deuterium can lead to the discovery of novel chemical and biological phenomena. The kinetic isotope effect (KIE) is a key principle, where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down chemical reactions, including metabolic processes. nih.govwikipedia.org
This effect has significant implications for drug development. By selectively deuterating a drug molecule at a site of metabolism, its metabolic stability can be enhanced, leading to a longer half-life, reduced dosing frequency, and potentially lower toxicity due to the decreased formation of harmful metabolites. nih.govmusechem.comdovepress.comneulandlabs.com The first FDA-approved deuterated drug, deutetrabenazine, exemplifies this success by offering an improved pharmacokinetic profile compared to its non-deuterated counterpart. nih.govneulandlabs.com
Beyond improving drug properties, deuteration is a valuable tool for:
Elucidating reaction mechanisms : By observing how deuteration affects reaction rates, chemists can gain insights into the step-by-step processes of chemical transformations. clearsynth.comucsb.edu
Investigating biosynthetic pathways : Tracking the incorporation of deuterium from labeled precursors helps to unravel the complex sequences of reactions that produce natural products. ucsb.edu
Altering reaction selectivity : In total synthesis, the presence of deuterium can influence the outcome of chemical reactions, enabling the synthesis of complex molecules with greater control. ucsb.edu
Exploring new mechanisms of action : In some cases, deuteration can alter the pharmacological activity of a molecule, leading to the discovery of new therapeutic applications. musechem.com
The continued exploration of deuterated analogs holds immense promise for fundamental discoveries in chemistry and biology, as well as the development of safer and more effective medicines. researchgate.netnih.gov
Q & A
Basic: What are the recommended handling and storage protocols for Isometronidazole-d4 (hydrochloride) to ensure stability and safety in laboratory settings?
Answer:
Isometronidazole-d4 (hydrochloride) requires strict adherence to safety protocols. Key measures include:
- Handling: Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Avoid eating, drinking, or smoking in the lab .
- Storage: Store in tightly sealed, light-resistant containers at 2–8°C to prevent degradation. Desiccate to avoid hygroscopic effects, as moisture may alter isotopic purity or chemical stability .
Basic: How should researchers verify the chemical identity and isotopic purity of Isometronidazole-d4 (hydrochloride) upon receipt?
Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy: Confirm structural integrity and deuterium incorporation (e.g., absence of proton signals at deuterated positions) .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns to ensure ≥98% deuterium enrichment .
- HPLC-UV/PDA: Assess purity (>95%) and detect impurities using reverse-phase chromatography with a C18 column and mobile phase gradients optimized for imidazole derivatives .
Advanced: What experimental design considerations are critical when using Isometronidazole-d4 (hydrochloride) as an internal standard in quantitative LC-MS/MS analyses?
Answer:
Design considerations include:
- Matrix Matching: Prepare calibration curves in the same biological matrix (e.g., plasma, urine) to account for ion suppression/enhancement effects.
- Isotopic Interference: Ensure the deuterated standard does not co-elute with non-deuterated metabolites. Use chromatographic conditions with baseline separation (resolution >1.5) .
- Stability Testing: Pre-test the standard’s stability in extraction solvents (e.g., acetonitrile) and under autosampler conditions (e.g., 4°C for 24h) to avoid signal drift .
Advanced: How can researchers resolve contradictory pharmacokinetic data when using Isometronidazole-d4 (hydrochloride) in metabolite tracking studies?
Answer:
Address discrepancies through:
- Isotopic Purity Validation: Re-analyze the compound using HRMS to rule out deuterium loss or exchange during sample preparation .
- Metabolite Identification: Use tandem MS (MS/MS) to distinguish between parent drug and metabolites. Confirm fragmentation patterns against reference libraries .
- Cross-Validation: Compare results with alternative quantification methods (e.g., stable isotope-labeled analogs with higher mass shifts) to identify methodological biases .
Advanced: What methodologies are recommended for assessing the photostability and thermal degradation kinetics of Isometronidazole-d4 (hydrochloride) under various pH conditions?
Answer:
Photostability:
- Expose samples to controlled UV/visible light (ICH Q1B guidelines) and monitor degradation via HPLC. Use quinine actinometry to quantify light exposure .
Thermal Degradation: - Conduct accelerated stability studies at 40°C/75% RH for 6 months. Analyze degradation products using LC-MS and assign structures via fragmentation patterns .
pH-Dependent Stability: - Prepare buffers (pH 1–9) and incubate samples at 37°C. Use kinetic modeling (e.g., Arrhenius plots) to predict shelf-life under varying conditions .
Advanced: How can researchers optimize synthetic routes for Isometronidazole-d4 (hydrochloride) to improve yield and isotopic fidelity?
Answer:
- Deuterium Incorporation: Use deuterated reagents (e.g., D2O, CD3OD) in key synthesis steps (e.g., hydrogenation or hydrolysis) to minimize isotopic dilution .
- Purification: Employ preparative HPLC with deuterium-compatible solvents to isolate the target compound. Validate purity via orthogonal methods (e.g., NMR and HRMS) .
- Quality Control: Adhere to ISO/IEC 17034 standards for reference materials, including batch-to-batch consistency testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
